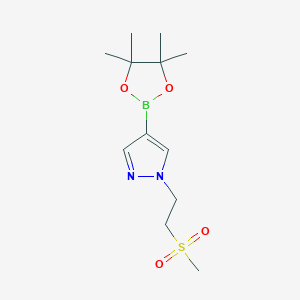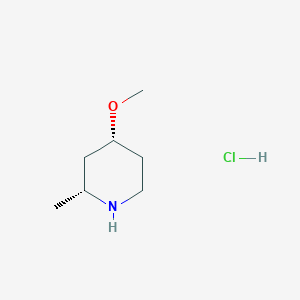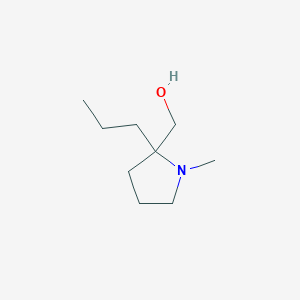
(1-Methyl-2-propylpyrrolidin-2-yl)methanol
Vue d'ensemble
Description
“(1-Methyl-2-propylpyrrolidin-2-yl)methanol” is an organic compound with the molecular formula C9H19NO . It has a molecular weight of 157.26 . The compound appears as a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(1-Methyl-2-propylpyrrolidin-2-yl)methanol” is 1S/C9H19NO/c1-3-5-9(8-11)6-4-7-10(9)2/h11H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(1-Methyl-2-propylpyrrolidin-2-yl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and melting point were not available in the sources I found.Applications De Recherche Scientifique
Medicine
(1-Methyl-2-propylpyrrolidin-2-yl)methanol: may have potential applications in medicine due to its structural relation to pyrrolidine alkaloids. Pyrrolidine alkaloids are known for their wide range of biological activities, including antioxidant , anti-inflammatory , antibacterial , antifungal , antiparasitic , anticancer , anti-hyperglycemic , and neuropharmacological effects .
Environmental Science
The environmental science applications of (1-Methyl-2-propylpyrrolidin-2-yl)methanol could include its use as a tracer or monitoring agent for environmental pollutants, given its unique chemical signature and the ability to be detected at low concentrations .
Materials Science
This compound’s properties suggest it could be used in materials science, potentially as a polymerization agent or modifier to alter the properties of polymers, such as increasing flexibility or enhancing durability .
Biochemistry
The biochemical applications might involve the use of this compound in enzyme inhibition studies or as a substrate analog in metabolic pathway analysis, given its structural complexity and the presence of both hydrophobic and hydrophilic elements .
Pharmacology
(1-Methyl-2-propylpyrrolidin-2-yl)methanol: could serve as a scaffold in drug discovery. The pyrrolidine ring is a common feature in many biologically active compounds, and its incorporation into new molecules could lead to the development of novel therapeutics .
Agriculture
In agriculture, this compound could be explored for its potential as a growth regulator or pesticide . Its chemical structure could interact with biological systems in plants or pests, leading to enhanced growth or protection against infestations .
Safety and Hazards
Propriétés
IUPAC Name |
(1-methyl-2-propylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-9(8-11)6-4-7-10(9)2/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNXKVOELDHLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-propylpyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



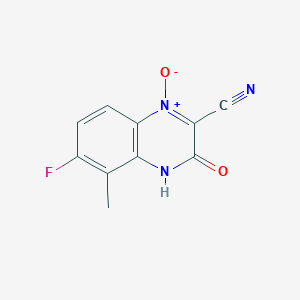
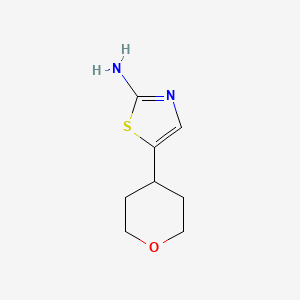
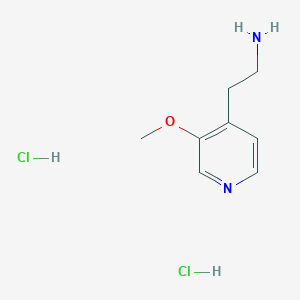
![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)
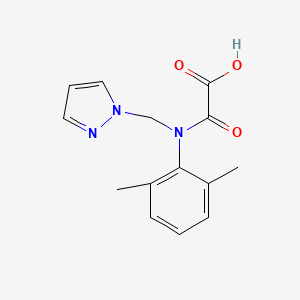
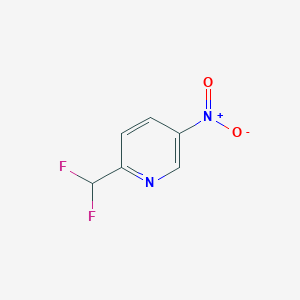
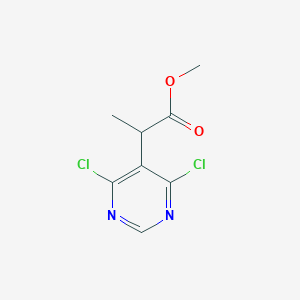
![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)
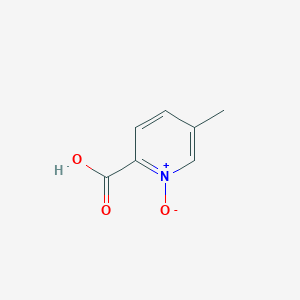

![8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1433348.png)
